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Compound of Interest

Compound Name: 4-Pyrrolidinopyridine

Cat. No.: B150190 Get Quote

This document provides an in-depth guide to the spectroscopic data of 4-pyrrolidinopyridine
(PPY), a widely used catalyst in organic synthesis. It is intended for researchers, scientists, and

professionals in drug development who require a detailed understanding of the structural

characterization of this compound. This guide summarizes key spectroscopic data (NMR, MS,

and IR), outlines the experimental protocols for data acquisition, and presents logical workflows

for spectroscopic analysis.

Spectroscopic Data Summary
The structural identity of 4-pyrrolidinopyridine is confirmed through various spectroscopic

techniques. The following tables summarize the key quantitative data obtained from Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1.1 Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The spectra for 4-pyrrolidinopyridine are typically recorded in deuterated

chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data for 4-Pyrrolidinopyridine[1]
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Assignment
Chemical Shift (δ)
in ppm

Multiplicity Integration

Pyridine H (α to N) 8.164 Doublet 2H

Pyridine H (β to N) 6.346 Doublet 2H

Pyrrolidine H (α to N) 3.273 Triplet 4H

Pyrrolidine H (β to N) 2.006 Quintet 4H

Data acquired on a 90

MHz instrument in

CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for 4-Pyrrolidinopyridine

Assignment Chemical Shift (δ) in ppm

Pyridine C (γ to N) 150.9

Pyridine C (α to N) 149.0

Pyridine C (β to N) 107.0

Pyrrolidine C (α to N) 47.3

Pyrrolidine C (β to N) 25.5

Data acquired in CDCl₃.

1.2 Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound. For 4-pyrrolidinopyridine (C₉H₁₂N₂), the molecular weight is 148.21 g/mol .[2] The

electron ionization mass spectrum shows a prominent molecular ion peak and characteristic

fragment ions.

Table 3: Key Mass Spectrometry Data (Electron Ionization) for 4-Pyrrolidinopyridine[1]
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m/z Relative Intensity (%) Putative Assignment

148 85.1 [M]⁺ (Molecular Ion)

147 100.0 [M-H]⁺

120 15.9 [M-C₂H₄]⁺

119 21.9 [M-C₂H₅]⁺

92 21.8 [C₅H₄N-NH]⁺

78 21.8 [C₅H₄N]⁺ (Pyridine)

1.3 Infrared (IR) Spectroscopy Data

Infrared spectroscopy helps identify the functional groups present in the molecule. The IR

spectrum of 4-pyrrolidinopyridine will exhibit characteristic peaks corresponding to its

aromatic and aliphatic components. Key absorption regions include C-H stretching from the

aromatic pyridine ring (typically 3150-3000 cm⁻¹) and the aliphatic pyrrolidine ring, as well as

aromatic C=C and C=N vibrations in the 1650-1400 cm⁻¹ range.[3]

Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality,

reproducible spectroscopic data.

2.1 NMR Spectroscopy Protocol

This protocol is a generalized procedure for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation: Dissolve approximately 5-10 mg of 4-pyrrolidinopyridine sample in

~0.6 mL of deuterated chloroform (CDCl₃).[2] Add a small amount of tetramethylsilane (TMS)

to serve as an internal reference (0 ppm).

Instrument Setup: The spectra are recorded on a spectrometer, such as a Bruker AVANCE

series instrument, operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C.[4]

Data Acquisition:
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Transfer the sample solution into a 5 mm NMR tube.

Insert the tube into the spectrometer's magnet.

Perform locking onto the deuterium signal of the CDCl₃ solvent.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

Optimize the magnetic field homogeneity by shimming the spectrometer.[5]

Acquire the data using standard pulse programs (e.g., 'zg' for a simple 1D spectrum).[6]

Key parameters include a 90° pulse, an appropriate spectral width, and an acquisition time

of several seconds.[4]

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum manually or automatically.

Perform baseline correction.

Reference the spectrum by setting the TMS peak to 0.00 ppm.

Integrate the peaks in the ¹H spectrum to determine proton ratios.

2.2 Mass Spectrometry (ESI-MS) Protocol

This protocol outlines the general steps for obtaining an electrospray ionization (ESI) mass

spectrum.

Sample Preparation: Prepare a stock solution of 4-pyrrolidinopyridine at a concentration of

approximately 1 mg/mL in a volatile organic solvent like methanol or acetonitrile.[7]

Dilution: Create a dilute solution for analysis by taking an aliquot of the stock solution and

diluting it further with the solvent to a final concentration of 1-10 µg/mL. High concentrations

can cause signal suppression and contaminate the instrument.[7]
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Instrument Setup: Use an electrospray ionization mass spectrometer. Set the instrument to

positive ion mode, as the basic nitrogen atoms in 4-pyrrolidinopyridine are readily

protonated.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

A heated drying gas (typically nitrogen) is used to evaporate the solvent from the droplets,

leading to the formation of gas-phase ions (e.g., [M+H]⁺).

The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

any significant fragment ions.

Visualization of Workflows
The following diagrams illustrate the logical and experimental workflows for the spectroscopic

analysis of 4-pyrrolidinopyridine.

Caption: Logical workflow for the structural elucidation of 4-pyrrolidinopyridine.
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Caption: General experimental workflow for NMR spectroscopy.
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Caption: General experimental workflow for Electrospray Ionization Mass Spectrometry (ESI-

MS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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